molecular formula C17H14BrN3O3S2 B3575531 N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B3575531
M. Wt: 452.3 g/mol
InChI Key: NEEDENYRLCBGNA-UHFFFAOYSA-N
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Description

N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and a 4-bromobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide or thiocyanates under basic conditions.

    Introduction of the Benzamide Group: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or similar reagents.

    Attachment of the 4-Bromobenzenesulfonyl Group: This step involves the reaction of the intermediate compound with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and 4-bromobenzenesulfonyl group make it particularly interesting for medicinal chemistry applications, as these moieties can interact with biological targets in unique ways compared to other similar compounds.

Properties

IUPAC Name

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S2/c18-13-6-8-14(9-7-13)26(23,24)11-10-15-20-21-17(25-15)19-16(22)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEDENYRLCBGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
Reactant of Route 6
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N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

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